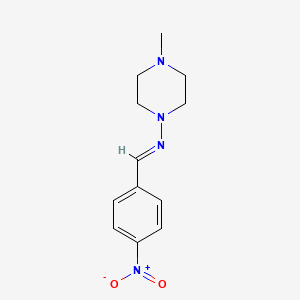

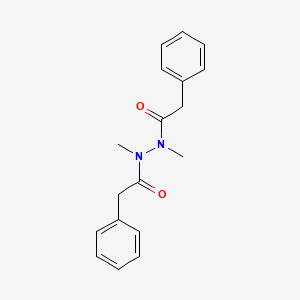

![molecular formula C16H14N2O5 B5589517 ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)

ethyl 2-[(3-nitrobenzoyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 2-[(3-nitrobenzoyl)amino]benzoate and related compounds typically involves multi-step chemical reactions. For instance, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate was synthesized using ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate as a starting material, employing hydrazine hydrate as a reducing agent and Pb/C as a catalyst under optimized conditions to achieve a high yield of 92.0% (Fang Qiao-yun, 2012).

Molecular Structure Analysis

The molecular structure of ethyl 2-[(3-nitrobenzoyl)amino]benzoate and its derivatives have been extensively analyzed using techniques such as X-ray diffraction. For example, the crystal structures of certain derivatives show molecules linked into complex sheets or chains through a combination of hydrogen bonds, displaying polarized molecular-electronic structures (J. Portilla et al., 2007).

Chemical Reactions and Properties

Ethyl 2-[(3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, indicating its reactive nature and functional versatility. The influence of nitro groups on its reactivity, particularly in the context of alkaline hydrolysis, has been documented, showing that a nitro group in specific positions can significantly affect the hydrolysis rates due to steric or mesomeric interactions (Y. Iskander, R. Tewfik, S. Wasif, 1966).

Physical Properties Analysis

The study of the physical properties of ethyl 2-[(3-nitrobenzoyl)amino]benzoate and its analogs includes analyses of their crystal structures, which are stabilized by intra- and intermolecular hydrogen bonds, contributing to the understanding of their solid-state behaviors (V. N. Sonar et al., 2007).

Chemical Properties Analysis

The chemical properties of ethyl 2-[(3-nitrobenzoyl)amino]benzoate derivatives have been investigated through their reactions to form various compounds, showcasing the compound's role as a precursor in synthesizing novel chemical entities with potential applications. The study on the preparation and yield optimization of p-Nitro-ethyl Benzoate exemplifies the focus on enhancing the efficiency of synthesis processes for such compounds (Meng Xiang-f, 2015).

科学的研究の応用

Organic Synthesis and Methodology Development

The structural motif of ethyl 2-[(3-nitrobenzoyl)amino]benzoate suggests its utility in organic synthesis, particularly in the development of new synthetic methodologies. For instance, compounds like benzocaine, which can be derived from related esters and amides, are significant in pharmaceutical synthesis. A study by França et al. (2020) demonstrates the continuous-flow synthesis of benzocaine, highlighting the optimization of productivity in pharmaceutical applications. This research underlines the importance of developing efficient synthetic routes for compounds related to ethyl 2-[(3-nitrobenzoyl)amino]benzoate, which could extend to this compound as well (França, Leão, & Souza, 2020).

Antifungal and Antimicrobial Properties

Derivatives of benzoic acid, including esters and amides similar to ethyl 2-[(3-nitrobenzoyl)amino]benzoate, have been studied for their antifungal and antimicrobial properties. Chipley and Uraih (1980) explored the effects of various benzoic acid derivatives on the growth and aflatoxin release in Aspergillus species, indicating the potential for such compounds in fungicidal applications. This suggests that ethyl 2-[(3-nitrobenzoyl)amino]benzoate might also possess antifungal or antimicrobial activities that could be valuable in scientific research (Chipley & Uraih, 1980).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

特性

IUPAC Name |

ethyl 2-[(3-nitrobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-2-23-16(20)13-8-3-4-9-14(13)17-15(19)11-6-5-7-12(10-11)18(21)22/h3-10H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAUIVVHDYMSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(3-nitrobenzoyl)amino]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B5589441.png)

![tetrahydro-2-furanylmethyl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B5589455.png)

![3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5589491.png)

![N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5589494.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589495.png)

![N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5589523.png)

![[4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5589530.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]-4-hydroxybenzohydrazide](/img/structure/B5589538.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5589541.png)